molecular formula C5H10ClNO B2932351 (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride CAS No. 2307776-44-7

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride

Cat. No.: B2932351
CAS No.: 2307776-44-7
M. Wt: 135.59
InChI Key: WINKKXSGKANADN-FHAQVOQBSA-N
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Description

(1R,5R)-3-Oxabicyclo[310]hexan-1-amine;hydrochloride is a bicyclic compound that features a unique three-membered oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is catalyzed by palladium and can be performed on a gram scale, providing high yields and diastereoselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable cyclopropanation reactions using palladium catalysts. The reaction conditions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted oxabicyclohexane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride is unique due to its specific ring structure and the presence of an oxirane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c6-5-1-4(5)2-7-3-5;/h4H,1-3,6H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINKKXSGKANADN-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(COC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307776-44-7
Record name rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride
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